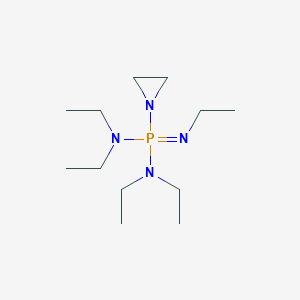
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate typically involves the reaction of 4-(Methylsulfanyl)-1,3-benzothiazol-2-amine with thiocyanate reagents. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst, such as iron(III) chloride, under mild conditions . The reaction proceeds via nucleophilic substitution, where the thiocyanate group replaces a leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and altering their function. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the thiocyanate group.
4-(Methylsulfanyl)-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
Thiocyanate Derivatives: Compounds containing the thiocyanate group, such as phenyl thiocyanate and benzyl thiocyanate.
Uniqueness
4-(Methylsulfanyl)-1,3-benzothiazol-2-yl thiocyanate is unique due to the presence of both the methylsulfanyl and thiocyanate groups on the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
81870-75-9 |
|---|---|
Fórmula molecular |
C9H6N2S3 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(4-methylsulfanyl-1,3-benzothiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2S3/c1-12-6-3-2-4-7-8(6)11-9(14-7)13-5-10/h2-4H,1H3 |
Clave InChI |
SBJZGOWTWGDAQD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1N=C(S2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


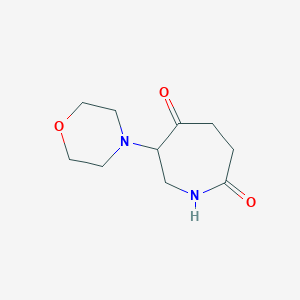
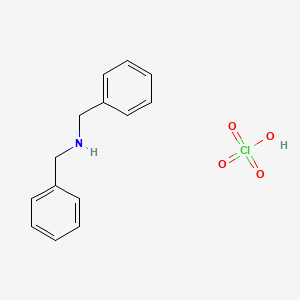

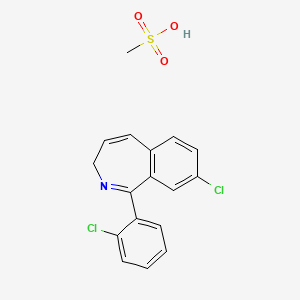
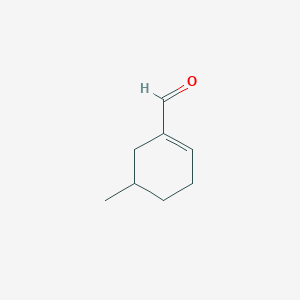

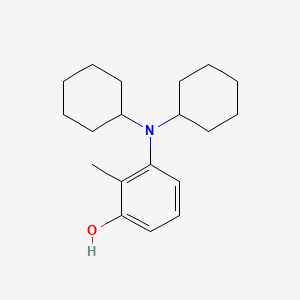

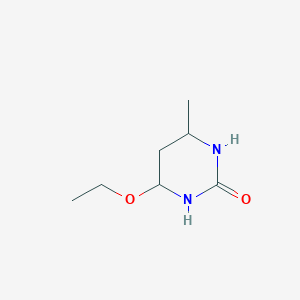
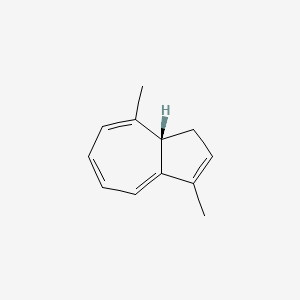
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)

